molecular formula C12H24O3 B14166892 2-Methoxyethyl nonanoate CAS No. 34912-26-0

2-Methoxyethyl nonanoate

Cat. No.: B14166892
CAS No.: 34912-26-0
M. Wt: 216.32 g/mol
InChI Key: SWYNLZZOIDBOEM-UHFFFAOYSA-N
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Description

2-Methoxyethyl nonanoate is an organic compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.3172 g/mol . It is an ester formed from the reaction of nonanoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl nonanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonanoic acid and 2-methoxyethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: Under specific conditions, the ester group can be oxidized to form corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Nonanoic acid and 2-methoxyethanol.

    Transesterification: Different esters and alcohols depending on the reactants used.

    Oxidation: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

2-Methoxyethyl nonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxyethyl nonanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing nonanoic acid and 2-methoxyethanol. These products can then participate in various metabolic pathways. The ester linkage also allows the compound to act as a prodrug, releasing active agents upon hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    Methyl nonanoate: An ester formed from methanol and nonanoic acid.

    Ethyl nonanoate: An ester formed from ethanol and nonanoic acid.

    Propyl nonanoate: An ester formed from propanol and nonanoic acid.

Uniqueness

2-Methoxyethyl nonanoate is unique due to the presence of the 2-methoxyethyl group, which imparts different physicochemical properties compared to other nonanoate esters. This group can influence the compound’s solubility, reactivity, and interactions with biological systems .

Properties

CAS No.

34912-26-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-methoxyethyl nonanoate

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-12(13)15-11-10-14-2/h3-11H2,1-2H3

InChI Key

SWYNLZZOIDBOEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCOC

Related CAS

109909-40-2

Origin of Product

United States

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